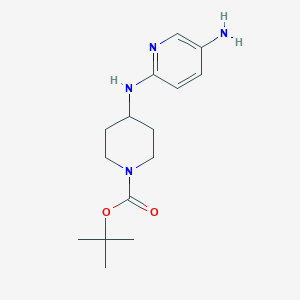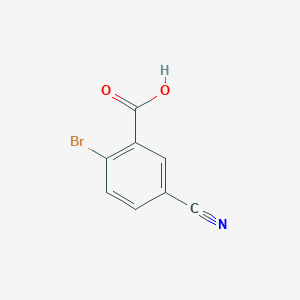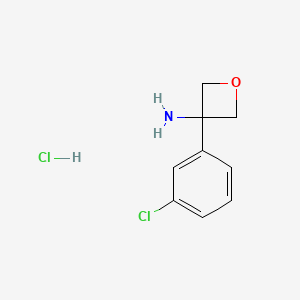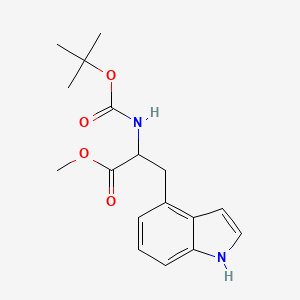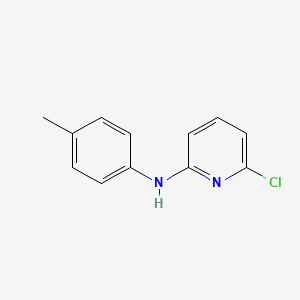![molecular formula C16H23NO6 B1455325 Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate CAS No. 1187930-62-6](/img/structure/B1455325.png)
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate
Overview
Description
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate, also known as tert-Butyl 4-(2-amino-ethyl)-benzoate, is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.3 . The compound is typically in the form of a yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is a yellow liquid . Its molecular weight is 221.3 , and its empirical formula is C13H19NO2 .Scientific Research Applications
Early Discovery Research
This compound is provided to early discovery researchers as part of a unique collection of chemicals. It’s used in the initial stages of drug discovery to identify potential therapeutic effects and to understand its interaction with biological targets .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern is utilized in various chemical transformations. This includes its role in organic synthesis where it can act as a protecting group or a steric hindrance to direct reactions along desired pathways .
Biosynthetic Pathways
In biosynthesis, the tert-butyl group of this compound may be involved in the formation of more complex molecules within living organisms. It could play a role in the modification of natural products or in the production of secondary metabolites .
Biodegradation Processes
The compound’s tert-butyl group may also have implications in biodegradation pathways. This involves the breakdown of organic substances by living organisms, which is crucial for the recycling of chemical materials in the environment .
Biocatalytic Processes
Researchers explore the use of tert-butyl groups in biocatalysis. This application involves using biological catalysts, like enzymes, to perform chemical transformations on organic compounds, potentially including Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate .
Pharmaceutical Building Blocks
The compound serves as a building block in pharmaceutical research. It’s used to synthesize more complex molecules that could lead to the development of new drugs and treatments .
Material Science
In material science, this compound could be used to modify the properties of polymers or create new polymer structures, which can have various applications in creating advanced materials .
Analytical Chemistry
As a reagent, Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate may be used in analytical chemistry to study chemical reactions, understand compound structures, or develop new analytical methodologies .
properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;3-1(4)2(5)6/h4-7H,8-10,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOEEVRFPJUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




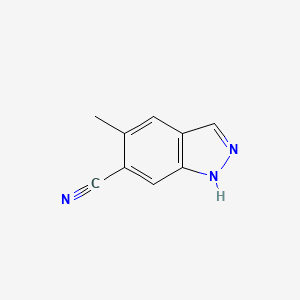
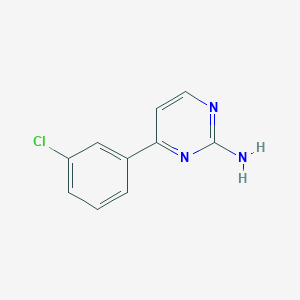



![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
